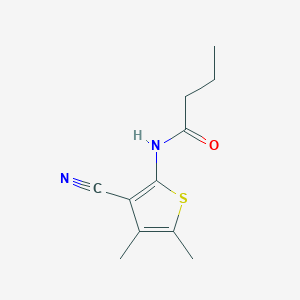![molecular formula C22H29N3O2 B251083 N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, commonly known as NEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NEB is a small molecule that belongs to the class of benzamides and is widely used in the study of various biological processes.
Mécanisme D'action
NEB exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, NEB has been shown to inhibit the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. Inhibition of PARP by NEB leads to the accumulation of DNA damage and ultimately cell death. Similarly, NEB has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs by NEB leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
NEB has been shown to have significant biochemical and physiological effects, especially in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. NEB has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, NEB has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
NEB has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively characterized in various biological assays, making it a valuable tool compound for investigating various cellular processes. However, NEB also has some limitations. Its effects on cellular processes may be cell-type specific, and its potency may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of NEB. One area of interest is the development of more potent and selective analogs of NEB that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of NEB in various biological processes, such as inflammation and immune response. Finally, the development of new assays and techniques for the study of NEB and its effects on cellular processes will be critical for advancing our understanding of its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of NEB involves the reaction of 4-isopropoxybenzoic acid with 4-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure NEB.
Applications De Recherche Scientifique
NEB has numerous scientific research applications, especially in the study of various biological processes. It is widely used as a tool compound to investigate the role of various proteins and enzymes in cellular processes such as cell proliferation, differentiation, and apoptosis. NEB has been shown to inhibit the activity of various enzymes such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and heat shock protein 90 (HSP90). These enzymes play critical roles in various cellular processes, and their inhibition by NEB has been shown to have significant effects on cell growth and survival.
Propriétés
Formule moléculaire |
C22H29N3O2 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H29N3O2/c1-4-24-13-15-25(16-14-24)20-9-7-19(8-10-20)23-22(26)18-5-11-21(12-6-18)27-17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H,23,26) |
Clé InChI |
PWOZPTCHGPKELD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
